5-Bromo-2-(propylthio)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-propylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQSUAMCUMXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681092 | |
| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-23-3 | |
| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(propylthio)pyrimidine typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with propylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the propylthiol, which then acts as a nucleophile to attack the brominated pyrimidine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(propylthio)pyrimidine can undergo further substitution reactions, particularly at the bromine site, with various nucleophiles.
Oxidation and Reduction: The propylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, propylthiol.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Aryl or vinyl-substituted pyrimidines.
Scientific Research Applications
Chemistry: 5-Bromo-2-(propylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.
Biology and Medicine: Pyrimidine derivatives, including this compound, are studied for their potential biological activities. They can serve as building blocks for the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(propylthio)pyrimidine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or coupling reactions. In biological systems, its mechanism would depend on the target molecule it interacts with, which could involve binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Group Variations
Table 1: Structural and Functional Comparison
Physical and Spectral Data
Table 2: Spectral Comparison
Biological Activity
5-Bromo-2-(propylthio)pyrimidine is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms, applications, and comparative efficacy based on recent research findings.
Overview of Pyrimidines
Pyrimidines are heterocyclic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids (DNA and RNA). They are also significant in drug development due to their varied pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The compound may function through:
- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : The presence of bromine and sulfur groups enhances its interaction with microbial cell structures, leading to inhibitory effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, various pyrimidine compounds were assessed for their efficacy against different bacterial strains. The findings suggest that this compound exhibits significant antibacterial properties, similar to other known antimicrobial agents.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 40 µg/mL |
| Control (Standard Antibiotic) | E. coli | 10 µg/mL |
| Control (Standard Antibiotic) | S. aureus | 15 µg/mL |
Anticancer Properties
The anticancer potential of pyrimidines has been extensively studied. A comparative analysis with other pyrimidine derivatives shows that this compound demonstrates promising cytotoxic effects against cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 25 | Etoposide: 30 |
| A549 | 20 | Etoposide: 28 |
| Colo-205 | 22 | Etoposide: 35 |
These results indicate that the compound could be a viable candidate for further development as an anticancer agent.
Case Studies
- Study on Enzyme Interaction : A study investigated the interaction of this compound with specific enzymes involved in nucleotide metabolism. The results indicated that the compound effectively inhibited enzyme activity by binding at the active site, thereby reducing substrate turnover rates.
- Antifungal Activity Assessment : In vitro tests demonstrated that this compound exhibited antifungal properties against several strains, including Candida albicans. The observed inhibition rates were comparable to established antifungal agents, suggesting its potential use in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
